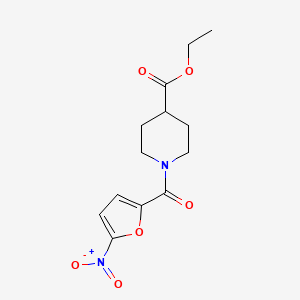
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate is a compound that belongs to the class of carbonyl-containing nitrofurans. The molecular formula of this compound is C₁₃H₁₆N₂O₆ .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 5-nitrofuran derivatives, have been shown to exhibit activity against pathogens of the eskape panel . The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria that are often resistant to antibiotics .
Mode of Action
It is suggested that the compound may interact with its targets in a way that disrupts their normal function, leading to the inhibition of the pathogens .
Biochemical Pathways
It is likely that the compound interferes with essential biochemical processes in the target pathogens, leading to their inhibition .
Result of Action
It is suggested that the compound may inhibit the growth of the target pathogens, leading to their eventual elimination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonyl-containing nitrofurans, including ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate, typically involves the introduction of a nitro group into the furan ring. This can be achieved through nitration reactions using various nitrating agents. For example, 5-nitrofuran-2-carbaldehyde can be obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents such as hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation of the carbonyl group can yield carboxylic acids .
Aplicaciones Científicas De Investigación
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-Acetyl-5-nitrofuran: Contains an acetyl group instead of a piperidine ring.
Uniqueness
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate is unique due to the presence of both a nitrofuran ring and a piperidine ring, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-2-20-13(17)9-5-7-14(8-6-9)12(16)10-3-4-11(21-10)15(18)19/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBVBIJEKTNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one](/img/structure/B5673535.png)

![1,9-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5673550.png)

![ethyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5673572.png)
![ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5673587.png)
![4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5673595.png)
![1-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5673602.png)

![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)
METHANONE](/img/structure/B5673624.png)
![[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B5673627.png)


